molecular formula C11H17BrClN B1384659 1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride CAS No. 2227272-85-5

1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride

Cat. No. B1384659
CAS RN: 2227272-85-5
M. Wt: 278.61 g/mol
InChI Key: DTYOSBFAYHCWFB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The InChI code for 1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride is 1S/C11H16BrN.ClH/c1-7(2)9-4-10(8(3)13)6-11(12)5-9;/h4-8H,13H2,1-3H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule .


Physical And Chemical Properties Analysis

1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride is a solid at room temperature . It should be stored in an inert atmosphere .

Scientific Research Applications

Advanced Battery Science

The bromine atom in this compound suggests potential applications in battery science, particularly in the development of electrolytes for advanced battery systems. Its stability and conductive properties could be advantageous in creating more efficient energy storage solutions.

Each of these fields leverages the unique chemical structure of 1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride to explore new frontiers in scientific research and development . The compound’s versatility across different disciplines highlights its importance in ongoing scientific endeavors.

Safety and Hazards

This compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if on skin (or hair): Take off immediately all contaminated clothing and wash before reuse .

properties

IUPAC Name

1-(3-bromo-5-propan-2-ylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN.ClH/c1-7(2)9-4-10(8(3)13)6-11(12)5-9;/h4-8H,13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTYOSBFAYHCWFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Bromo-5-isopropylphenyl)ethanamine hydrochloride

CAS RN

2227272-85-5
Record name Benzenemethanamine, 3-bromo-α-methyl-5-(1-methylethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2227272-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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